molecular formula C5H15O5P B072771 Pentamethoxyphosphorane CAS No. 1455-07-8

Pentamethoxyphosphorane

Cat. No.: B072771
CAS No.: 1455-07-8
M. Wt: 186.14 g/mol
InChI Key: OAKFHBSHEPXQGM-UHFFFAOYSA-N
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Description

Pentamethoxyphosphorane is an organophosphorus compound with the molecular formula C5H15O5P It is characterized by the presence of five methoxy groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethoxyphosphorane can be synthesized through the reaction of phosphorus pentachloride with methanol. The reaction typically proceeds as follows: [ \text{PCl}_5 + 5 \text{CH}_3\text{OH} \rightarrow \text{P(OCH}_3)_5 + 5 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of phosphorus pentachloride to this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale reactions similar to the laboratory methods, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Pentamethoxyphosphorane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The methoxy groups can be substituted by other nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild to moderate conditions.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various organophosphorus compounds depending on the nucleophile used.

Scientific Research Applications

Pentamethoxyphosphorane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which pentamethoxyphosphorane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The methoxy groups can be displaced by nucleophiles, leading to the formation of new compounds with different properties. The pathways involved in these reactions are typically nucleophilic substitution and oxidation-reduction processes.

Comparison with Similar Compounds

    Trimethoxyphosphine: Contains three methoxy groups attached to phosphorus.

    Tetramethoxyphosphonium: Contains four methoxy groups attached to phosphorus.

    Hexamethoxyphosphorane: Contains six methoxy groups attached to phosphorus.

Uniqueness: Pentamethoxyphosphorane is unique due to its specific number of methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

pentamethoxy-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15O5P/c1-6-11(7-2,8-3,9-4)10-5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKFHBSHEPXQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(OC)(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391391
Record name PENTAMETHOXYPHOSPHORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455-07-8
Record name PENTAMETHOXYPHOSPHORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentamethoxyphosphorane
Reactant of Route 2
Pentamethoxyphosphorane
Reactant of Route 3
Pentamethoxyphosphorane

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